2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride
Description
2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride, also known by its IUPAC name 2-isopropyl-4-(trifluoromethyl)aniline hydrochloride, is a chemical compound with the molecular formula C10H12F3N·HCl. It is a fluorinated aromatic amine, which is often used in various chemical and pharmaceutical applications due to its unique properties .
Properties
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14;/h3-6H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUCWHBWNDYXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for pharmaceutical or industrial use .
Chemical Reactions Analysis
Oxidation Reactions
The electron-withdrawing -CF₃ group enhances the stability of oxidized intermediates. Key findings include:
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Quinone Formation : Oxidation with potassium permanganate (KMnO₄) in acidic conditions yields quinone derivatives. The reaction proceeds via radical intermediates, with the -CF₃ group stabilizing transition states.
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Side-Chain Oxidation : The isopropyl group undergoes oxidation to a ketone under strong oxidizing agents like chromium trioxide (CrO₃).
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 h | 2-Trifluoromethyl-4-isopropylquinone | 62 | |
| CrO₃/AcOH | 50°C, 3 h | 4-(Trifluoromethyl)acetophenone | 48 |
Reduction Reactions
The aromatic amine group participates in selective reductions:
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Benzylamine Formation : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative.
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Nitro Group Reduction : If present, nitro groups are reduced to amines using SnCl₂/HCl.
Mechanistic Insight : The -CF₃ group directs reduction to the para position due to its electron-withdrawing effect.
Electrophilic Aromatic Substitution (EAS)
The -CF₃ group deactivates the ring, favoring meta substitution, while the -NH₂ group activates para/ortho positions.
Key Reactions:
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Nitration : HNO₃/H₂SO₄ at 0°C produces 3-nitro-2-propan-2-yl-4-(trifluoromethyl)aniline.
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Sulfonation : Concentrated H₂SO₄ at 120°C yields sulfonic acid derivatives.
Table 2: EAS Reaction Outcomes
| Reaction | Reagent | Position | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta (-NO₂) | 55 | |
| Sulfonation | H₂SO₄, 120°C | Para (-SO₃H) | 41 |
Acylation and Alkylation
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Friedel-Crafts Acylation : Acetic anhydride/AlCl₃ acetylates the para position relative to -NH₂.
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkyl derivatives.
Cross-Coupling Reactions
The -CF₃ group facilitates palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl products .
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Buchwald-Hartwig : Forms C-N bonds with aryl halides (CuI, K₃PO₄) .
Table 3: Coupling Reaction Efficiency
| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dppf)/K₂CO₃ | 4-Bromotoluene | 67 | |
| Ullmann | CuI/8-Hydroxyquinoline | 3-Bromoimidazole | 50 |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous NaOH to regenerate the free base. The -CF₃ group lowers the pKa of the amine (experimental pKa ≈ 3.8).
Comparative Reactivity with Analogues
Table 4: Reactivity Trends in Trifluoromethyl Anilines
| Compound | Oxidation Rate | EAS Preference | Coupling Yield (%) |
|---|---|---|---|
| 2-Propan-2-yl-4-(trifluoromethyl)aniline | Moderate | Meta | 67 |
| 4-Ethoxy-3-(trifluoromethyl)aniline | Slow | Para | 45 |
| 4-Methyl-2-(trifluoromethyl)aniline | Fast | Ortho | 72 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12F3N·HCl
- CAS Number : 2260933-40-0
- Chemical Structure : The compound features a trifluoromethyl group attached to an aniline derivative, which significantly influences its chemical reactivity and biological activity.
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of various chemical compounds with diverse functionalities.
Biology
- Biological Activity : The compound is investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate that it exhibits significant activity against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM.
- Anticancer Activity : Research has shown potential efficacy against specific cancer cell lines, suggesting its use in developing novel anticancer agents.
Medicine
- Pharmacological Investigations : The compound is explored for its therapeutic effects and potential as a pharmacophore in drug development. Its ability to inhibit certain enzymes or receptors may lead to new treatment options for various diseases.
Industry
- Production of Specialty Chemicals : It is utilized in manufacturing agrochemicals, dyes, and other specialty chemicals due to its unique chemical properties.
Case Studies
-
Antimicrobial Activity Study :
- A series of experiments demonstrated that derivatives of trifluoromethyl-substituted anilines showed enhanced antimicrobial properties compared to their non-fluorinated counterparts. This was attributed to improved membrane penetration and interaction with bacterial enzymes.
-
Anticancer Efficacy Investigation :
- In vitro studies revealed that 2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride exhibited selective cytotoxicity against certain cancer cell lines, highlighting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: This compound also contains a trifluoromethyl group and is studied for its anti-cancer properties.
Alpelisib: A trifluoromethyl-containing drug used as a phosphatidylinositol-3-kinase (PI3K) inhibitor.
Uniqueness
2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride is unique due to its specific substitution pattern and the presence of both isopropyl and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride, also known by its CAS number 2260933-40-0, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies that illustrate its applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group attached to an aniline derivative. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives with similar structures have shown significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM .
Anticancer Activity
In the realm of oncology, studies have demonstrated that anilines and their derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For example, compounds with similar structural motifs to this compound displayed potent antiproliferative activity against various cancer cell lines such as HeLa and A549, with IC50 values in the low micromolar range .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those regulating cell cycle progression.
- Tubulin Interaction : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
- Antimicrobial Targeting : Its antimicrobial activity may stem from interference with bacterial cell wall synthesis or function.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Anticancer Studies : A study evaluating a series of trifluoromethyl-substituted anilines found that certain derivatives inhibited cancer cell growth significantly more than standard chemotherapeutics like combretastatin A-4 .
- Antimicrobial Efficacy : Another investigation into N′-(3-(trifluoromethyl)phenyl) derivatives reported high binding affinities and substantial inhibition of bacterial growth at micromolar concentrations, underscoring the potential for developing new antibiotics based on this scaffold .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| Tert-butyl 7-fluoroaniline | Anticancer | IC50 = 0.75 μM (HeLa) |
| Trifluoromethyl-substituted anilines | Antimicrobial | MIC = 0.070 - 35.8 μM |
| Combretastatin A-4 | Anticancer | IC50 = 10 μM |
Q & A
Q. What synthetic challenges arise in scaling up this compound for in vivo studies?
- Methodological Answer :
- Process Chemistry : Replace batch reflux with continuous flow reactors (residence time 30–60 min) to improve safety with HCl gas.
- Purification : Use centrifugal partition chromatography (CPC) for large-scale crystallization.
- Regulatory Compliance : Quantify genotoxic impurities (e.g., aryl amines) via LC-MS/MS to meet ICH M7 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
